REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[C:7]([CH2:16][CH2:17][CH2:18][OH:19])[CH:8]=[C:9](C(C)(C)C)[C:10]=1[OH:11])([CH3:4])([CH3:3])[CH3:2]>FC(F)(F)C(O)=O>[C:1]([C:5]1[CH:6]=[C:7]([CH2:16][CH2:17][CH2:18][OH:19])[CH:8]=[CH:9][C:10]=1[OH:11])([CH3:4])([CH3:2])[CH3:3]
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Name
|
|
Quantity
|
12.5 kg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)CCCO
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Name
|
|
Quantity
|
60 L
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of reaction
|
Type
|
CUSTOM
|
Details
|
on TLC, reaction mixture
|
Type
|
CUSTOM
|
Details
|
was quenched in ice-water
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Type
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EXTRACTION
|
Details
|
extracted 3 times with dichloromethane (25.0 L)
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Type
|
CUSTOM
|
Details
|
evaporated to dryness at atmospheric pressure
|
Type
|
ADDITION
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Details
|
A solution of sodium hydroxide (3.0 Kg) in methanol (50.0 L) was added to the residue
|
Type
|
EXTRACTION
|
Details
|
extracted 3 times with dichloromethane (25.0 L)
|
Type
|
WASH
|
Details
|
washed with saturated sodium carbonate solution (10.0 L), DM Water (10.0 L), brine (10.0 L)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(C=CC1O)CCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.5 kg | |
YIELD: CALCULATEDPERCENTYIELD | 76.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |